molecular formula C9H9Cl2NO2S B6079799 N-allyl-2,4-dichlorobenzenesulfonamide

N-allyl-2,4-dichlorobenzenesulfonamide

Cat. No. B6079799
M. Wt: 266.14 g/mol
InChI Key: PTHRQRPDMDJHRI-UHFFFAOYSA-N
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Description

“N-allyl-2,4-dichlorobenzenesulfonamide” is a chemical compound with the molecular formula C9H9Cl2NO2S. Its average mass is 266.144 Da and its monoisotopic mass is 264.973114 Da .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectra of a similar compound, “(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide” derivatives, displayed absorption bands of NH groups in the range of 3190–3164 cm−1 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a related reaction involving allyl derivatives was found. The Tsuji-Trost Reaction, a palladium-catalysed allylation of nucleophiles, involves the reaction of a nitrogen, carbon, or oxygen-based nucleophiles with an allylic substrate bearing a leaving group .

Scientific Research Applications

N-allyl-2,4-dichlorobenzenesulfonamide has been used in several scientific research applications, including as a reagent for the detection of primary amines, as a precursor for the synthesis of sulfonamide-based drugs, and as an inhibitor of carbonic anhydrase enzymes. This compound has also been used as a model compound for studying the reactivity of sulfonamides towards biological nucleophiles.

Advantages and Limitations for Lab Experiments

N-allyl-2,4-dichlorobenzenesulfonamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, this compound also has some limitations, including its sensitivity to air and moisture, which can lead to degradation of the compound over time.

Future Directions

There are several future directions for research involving N-allyl-2,4-dichlorobenzenesulfonamide, including the development of new sulfonamide-based drugs for the treatment of glaucoma, epilepsy, and other diseases. Other potential research areas include the synthesis of new this compound derivatives with improved properties, the study of the reactivity of this compound towards biological nucleophiles, and the investigation of the biochemical and physiological effects of this compound in different animal models.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research due to its unique properties. This compound has been used in several scientific research applications, including as a reagent for the detection of primary amines, as a precursor for the synthesis of sulfonamide-based drugs, and as an inhibitor of carbonic anhydrase enzymes. This compound has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, this compound also has some limitations, including its sensitivity to air and moisture. There are several future directions for research involving this compound, including the development of new sulfonamide-based drugs and the study of the reactivity of this compound towards biological nucleophiles.

Synthesis Methods

N-allyl-2,4-dichlorobenzenesulfonamide can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that can be purified through recrystallization. The chemical structure of this compound can be confirmed through NMR and IR spectroscopy.

properties

IUPAC Name

2,4-dichloro-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h2-4,6,12H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHRQRPDMDJHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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